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molecular formula C14H15NO2 B8402896 4-Benzyloxy-3-hydroxymethylaniline

4-Benzyloxy-3-hydroxymethylaniline

Cat. No. B8402896
M. Wt: 229.27 g/mol
InChI Key: NVVNRUCTMLARPV-UHFFFAOYSA-N
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Patent
US07427608B2

Procedure details

A mixture of an amine (see Table 1 below for amines) (0.1 mmol), an acid (5-fluoroindole-2-carboxylic acid or 5-fluoro-3-phenylindole-2-carboxylic acid) (0.1 mmol as 0.1 mL of 1M solution in THF), and DIEA (0.05 mL, 0.3 mmol) in 0.4 mL of CH2Cl2-THF (3:1) was cooled to 0° C. PyBrOP (0.1 mmol) was added. The reaction mixture was shaken using an orbital shaker at 0° C. for 30 minutes then at room temperature for 48 hours (0.1 mL THF and 0.2 mL CH2Cl2 were added after 24 hours). EtOAc was added to the mixture and the organic solution was washed with 1M HCl (2×1 mL), brine (1 mL) NaHCO3 (2×1 mL), and brine (1 mL). The organic layer was passed through a silica gel cartridge containing a top layer of anhydrous MgSO4 and moistened with hexane. The product amide was eluted with hexane (1×1 mL), hexane-EtOAc 2:1 (3×1 mL), hexane-EtOAc 1:1 (2×2 mL), and hexane-EtOAc 1:2 (1×2 mL). The fraction(s) containing pure product was identified by TLC (EtOAc-hexane 1:1 and EtOAc-hexane 1:2 in the case of 5-fluoro-3-phenylindole-2-carboxylic acid amide derivatives). The compounds were characterized by 1H NMR.
[Compound]
Name
amine
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CH2Cl2 THF
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Quantity
0.1 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Five
Quantity
0.2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7]C(C(O)=O)=C2.FC1C=C2C(=CC=1)NC([C:24](O)=[O:25])=C2C1C=CC=CC=1.CCN(C(C)C)[CH:36]([CH3:38])[CH3:37].C1CN([P+](Br)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.[CH2:66]1[CH2:70][O:69][CH2:68][CH2:67]1>C(Cl)Cl.C1COCC1.CCOC(C)=O.C(Cl)Cl>[CH2:68]([O:69][C:2]1[CH:10]=[CH:9][C:8]([NH2:7])=[CH:4][C:3]=1[CH2:24][OH:25])[C:67]1[CH:66]=[CH:70][CH:38]=[CH:36][CH:37]=1 |f:3.4,6.7|

Inputs

Step One
Name
amine
Quantity
0.1 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C=C(NC2=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(=C(NC2=CC1)C(=O)O)C1=CC=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.05 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
CH2Cl2 THF
Quantity
0.4 mL
Type
solvent
Smiles
C(Cl)Cl.C1CCOC1
Step Four
Name
Quantity
0.1 mmol
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F
Step Five
Name
Quantity
0.1 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
the organic solution was washed with 1M HCl (2×1 mL), brine (1 mL) NaHCO3 (2×1 mL), and brine (1 mL)
ADDITION
Type
ADDITION
Details
containing a top layer of anhydrous MgSO4
WASH
Type
WASH
Details
The product amide was eluted with hexane (1×1 mL), hexane-EtOAc 2:1 (3×1 mL), hexane-EtOAc 1:1 (2×2 mL), and hexane-EtOAc 1:2 (1×2 mL)
ADDITION
Type
ADDITION
Details
The fraction(s) containing pure product

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(N)C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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